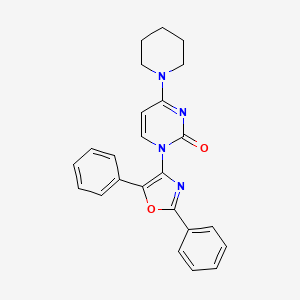

1-(2,5-diphenyloxazol-4-yl)-4-(piperidin-1-yl)pyrimidin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex pyrimidine derivatives often involves multi-step reactions with various reagents and conditions. For instance, the synthesis of 3-acetyl-1,7-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one involves the reaction with N,N-dimethylformamide dimethylacetal to yield an enaminone, which can further react with different compounds to afford a variety of substituted pyrimidines . Similarly, a one-pot synthesis method has been reported for 2,6-diphenyl-4-(1-phenyl-1H-1,2,3-triazol-4-yl)pyridines, utilizing aldehydes, ketones, and ammonium acetate with iodine/AcOH as a catalyst . Another example includes the preparation of ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate by heating specific precursors under reflux .

Molecular Structure Analysis

The molecular structures of these pyrimidine derivatives are characterized using various spectroscopic techniques such as IR, 1H-NMR, 13C NMR, and mass spectrometry. For example, the structure of a new chelating pyrazolylpyrimidine ligand was determined using single crystal X-ray diffraction, which revealed its bidentate chelating coordination mode . The molecular structure is crucial for understanding the reactivity and potential biological activity of these compounds.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a range of chemical reactions, leading to diverse biological activities. The enaminone derived from the reaction of 3-acetyl-1,7-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one can react with active methylene compounds, hydrazine hydrate, hydroxylamine, and heterocyclic amines to produce various substituted pyrimidines . Additionally, the reactivity of these compounds with different reagents can lead to the formation of novel structures, such as triazolopyrimidines and isoxazoles, which may have potential applications in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and substituents. These properties can be assessed through their reactivity, solubility, and stability under different conditions. For instance, the antimicrobial activities of the synthesized compounds in paper were screened, indicating the importance of these properties in determining their potential as therapeutic agents. The crystal structures of copper(II) complexes based on a pyrazolylpyrimidine ligand also highlight the significance of non-covalent interactions such as lone pair-π, C-H···π, π-π, and C-H···A (A = N, Cl) in the stability and formation of these compounds .

Scientific Research Applications

Synthesis and Biological Evaluation This compound, part of a broader class of chemicals, has been explored for various synthetic and biological applications. For example, research into 1-substituted piperidines, which includes compounds with similar structures, highlights their significance in synthesizing pharmacological agents with diverse properties, indicating the potential utility of the specific compound in developing new therapeutic agents (R. Vardanyan, 2018).

Anticancer and Anti-inflammatory Properties The compound's framework has been studied for its anticancer and anti-inflammatory applications. A study on novel pyrazolopyrimidines derivatives, sharing a structural resemblance, showed significant anticancer and anti-5-lipoxygenase activities, suggesting that similar compounds could have potential in cancer treatment and inflammation management (A. Rahmouni et al., 2016).

Antiproliferative Activity Further research into derivatives of pyrido[1,2-a]pyrimidin-4-one, which shares a core structure with the compound , has demonstrated antiproliferative activity against human cancer cell lines. This suggests the potential of such compounds in the development of new anticancer drugs (L. Mallesha et al., 2012).

Antihypertensive Agents Additionally, the synthesis of triazolo[1,5-alpha]pyrimidines, closely related to the compound, has been studied for their antihypertensive effects, indicating possible cardiovascular applications (S. M. Bayomi et al., 1999).

Metabolic and Pharmacokinetic Studies The metabolic and pharmacokinetic profiles of compounds within this chemical class have been investigated, providing insights into their absorption, metabolism, and elimination pathways. Such studies are crucial for understanding the drug-like properties of new therapeutic molecules (Raman K. Sharma et al., 2012).

properties

IUPAC Name |

1-(2,5-diphenyl-1,3-oxazol-4-yl)-4-piperidin-1-ylpyrimidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O2/c29-24-25-20(27-15-8-3-9-16-27)14-17-28(24)22-21(18-10-4-1-5-11-18)30-23(26-22)19-12-6-2-7-13-19/h1-2,4-7,10-14,17H,3,8-9,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPUZOQVIVBZWCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=O)N(C=C2)C3=C(OC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,5-diphenyloxazol-4-yl)-4-(piperidin-1-yl)pyrimidin-2(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((E)-{[4-chloro-2-(trifluoromethyl)phenyl]imino}methyl)-6-methoxyphenol](/img/structure/B2523623.png)

![3-((4-phenyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2523624.png)

![1-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-(2-methylphenyl)urea](/img/structure/B2523625.png)

![(Z)-methyl 2-(6-methoxy-2-((3-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2523630.png)

![(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(5-bromofuran-2-yl)methanone](/img/structure/B2523634.png)

![2-Ethyl-5-((3-fluorophenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2523639.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-1-ethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2523640.png)

![1-[3-Amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B2523641.png)